molecular formula C14H17N5O2 B235108 N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

Katalognummer B235108
Molekulargewicht: 287.32 g/mol
InChI-Schlüssel: SRIOWMMQDJKNMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. ATB-346 is a prodrug of a potent cyclooxygenase-2 (COX-2) inhibitor, which has been designed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs.

Wirkmechanismus

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is a prodrug of a potent COX-2 inhibitor, which means that it is converted to the active drug in the body. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). This compound has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is its reduced risk of GI side effects compared to traditional NSAIDs. This makes it a more attractive option for the treatment of pain and inflammation. However, one limitation of this compound is that it is a prodrug, which means that it needs to be converted to the active drug in the body. This can make it more difficult to study the pharmacokinetics of the drug in preclinical models.

Zukünftige Richtungen

There are a number of future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide. One area of research is the development of new prodrugs that can be more easily converted to the active drug. Another area of research is the study of the pharmacokinetics of this compound in humans. This will help to determine the optimal dosing regimen for the drug. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, there is a need for further studies to determine the potential of this compound for the treatment of other inflammatory conditions, such as asthma and psoriasis.

Synthesemethoden

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is synthesized by a multi-step process, which involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been extensively studied in preclinical models of pain and inflammation. In these studies, this compound has been shown to be more effective than traditional NSAIDs at reducing pain and inflammation, while also exhibiting a significantly reduced risk of GI side effects. This compound has also been shown to be effective in reducing inflammation and pain in models of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

Eigenschaften

Molekularformel

C14H17N5O2

Molekulargewicht

287.32 g/mol

IUPAC-Name

N-(2-prop-2-enyltetrazol-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-8-19-17-14(16-18-19)15-13(20)11-6-5-7-12(10-11)21-9-4-2/h3,5-7,10H,1,4,8-9H2,2H3,(H,15,17,20)

InChI-Schlüssel

SRIOWMMQDJKNMI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.